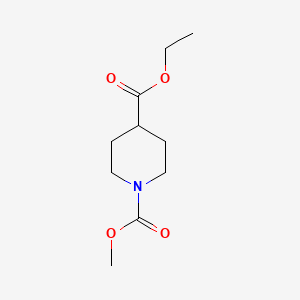

4-Ethyl 1-methyl piperidine-1,4-dicarboxylate

Description

4-Ethyl 1-methyl piperidine-1,4-dicarboxylate is a piperidine-based dicarboxylate ester featuring ethyl and methyl ester groups at positions 1 and 4 of the piperidine ring, respectively. These compounds are primarily utilized as intermediates in pharmaceutical research, particularly in the development of enzyme inhibitors (e.g., monoacylglycerol lipase (MAGL) inhibitors) and modulators of biological pathways .

Properties

IUPAC Name |

4-O-ethyl 1-O-methyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-3-15-9(12)8-4-6-11(7-5-8)10(13)14-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWULIESUCDGNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 1-methyl piperidine-1,4-dicarboxylate typically involves the esterification of piperidine derivatives. One common method is the reaction of 4-ethyl piperidine-1,4-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 1-methyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Ethyl piperidine-1,4-dicarboxylic acid.

Reduction: 4-Ethyl 1-methyl piperidine-1,4-diol.

Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

While the search results provide information about the chemical compound "4-ethyl 1-methyl piperidine-1,4-dicarboxylate" and related substances, they do not offer specific details regarding its applications, comprehensive data tables, well-documented case studies, or detailed research findings . The available information primarily focuses on its chemical properties, synthesis, and potential use as a building block in chemical research .

Here's a summary of the information gathered from the search results:

Chemical Information:

- Name: this compound

- CAS Number: 439944-43-1

- Molecular Formula: C10H17NO4

- Molecular Weight: 215.25

- Purity: 95%

Potential Applications:

- Building Block: AChemBlock offers "this compound" as a novel building block for research purposes .

- Inhibitor Synthesis: Piperidine carbamates, including compounds related to "this compound," may be used as scaffolds for generating inhibitors of endocannabinoid hydrolases .

- MAGL and FAAH Inhibitors: Piperidine/piperazine carbamate scaffolds can be tuned to generate MAGL-selective or dual FAAH-MAGL inhibitors .

Related Compounds:

- 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate: This compound is used in the synthesis of MAGL-selective inhibitors .

- 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate: Information on this compound is available, including its boiling point and linear structure formula . It is used in the synthesis of 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-l,4-dicarboxylate .

- 1-(tert-Butyl) 4-Ethyl 4-Phenethylpiperidine-1,4-dicarboxylate: This compound is related to the synthesis of CYM51010, an agonist for MOR/DOR .

Mechanism of Action

The mechanism of action of 4-Ethyl 1-methyl piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The piperidine ring can also participate in binding interactions with biological macromolecules .

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: tert-Butyl vs. Benzyl Esters: The tert-butyl group provides steric protection, improving stability during cross-coupling reactions , while benzyl esters enable hydrogenolysis for selective deprotection . Ethyl vs. Methyl Esters: Ethyl esters offer moderate lipophilicity, whereas methyl esters are more reactive in hydrolysis, influencing downstream modification strategies .

Synthetic Utility :

- The iodomethyl derivative (CAS 213013-98-0) is pivotal for introducing diverse substituents via nucleophilic substitution (e.g., thiol coupling at 95% yield) .

- Trifluoromethyl-substituted analogs (e.g., CAS 1255099-09-2) are tailored for enhanced target binding in medicinal chemistry due to increased electronegativity and lipophilicity .

Biological Relevance :

Biological Activity

4-Ethyl 1-methyl piperidine-1,4-dicarboxylate (CAS Number: 439944-43-1) is a piperidine derivative that has garnered interest in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes two carboxylate groups and an ethyl substituent, contributing to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound through various studies and findings.

The synthesis of this compound typically involves the esterification of piperidine derivatives. A common method includes reacting 4-ethyl piperidine-1,4-dicarboxylic acid with methanol in the presence of an acid catalyst. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to different derivatives that may exhibit distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ester groups can hydrolyze to release active intermediates that interact with enzymes or receptors. The piperidine ring facilitates binding interactions with biological macromolecules, making it a candidate for further pharmacological studies .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For example, it may interact with carboxylesterases and other hydrolases, affecting their activity and potentially serving as a lead compound for drug development .

- Neuropharmacological Effects : Preliminary studies suggest that derivatives of this compound may influence neurotransmitter systems, indicating possible applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds and their implications:

- Inhibition Studies : In vitro assays have demonstrated that piperidine derivatives can inhibit enzymes like monoacylglycerol lipase (MAGL), which is significant for developing treatments for pain and inflammation. Compounds similar to this compound have shown varying degrees of potency against MAGL, highlighting the importance of structural modifications on biological activity .

- Pharmacological Applications : Research has indicated that compounds within this class could serve as potential therapeutic agents for conditions such as chronic pain and anxiety disorders due to their ability to modulate neurotransmitter levels .

Comparative Analysis

A comparative analysis of this compound with related compounds reveals distinct differences in biological activity based on structural variations:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Potential enzyme inhibitor | Ethyl substituent at C-4 |

| 1-Tert-butyl 4-Methyl Piperidine-1,4-Dicarboxylate | Moderate enzyme inhibition | Tert-butyl group enhances stability |

| N-Alkyl Piperidine Derivatives | Variable; depends on alkyl chain | Varying lipophilicity affects CNS penetration |

Q & A

Q. What advanced analytical methods detect trace impurities in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.